Differentiating Lipophilicity: XLogP3-AA Comparison with Des-methyl Analog
The target compound exhibits a computed XLogP3-AA of 0.5, which is 0.6 log units higher than its direct des-methyl analog 1-pyrazin-2-ylbutan-2-one (CAS 40911-28-2, XLogP3-AA = -0.1), indicating a measurable increase in lipophilicity [1][2]. This quantifiable difference is relevant for applications requiring enhanced membrane permeability or organic phase partitioning.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 |
| Comparator Or Baseline | 1-pyrazin-2-ylbutan-2-one (CAS 40911-28-2): XLogP3-AA = -0.1 |
| Quantified Difference | ΔLogP = 0.6 (Target is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
The higher lipophilicity of 6303-74-8 compared to its des-methyl analog makes it a more suitable candidate for assays where cell membrane permeability is a selection factor.
- [1] PubChem. (2026). 3-Methyl-1-(pyrazin-2-yl)butan-2-one (Computed Properties). XLogP3-AA: 0.5. View Source
- [2] PubChem. (2026). 1-(2-Pyrazinyl)butanone (Computed Properties). XLogP3-AA: -0.1. View Source
